molecular formula C22H35ClO4S B8595589 2-[(4-Dodecyloxyphenyl)sulfonyl]butanoyl Chloride CAS No. 98121-18-7

2-[(4-Dodecyloxyphenyl)sulfonyl]butanoyl Chloride

Cat. No. B8595589
M. Wt: 431.0 g/mol
InChI Key: VIYWGJKGZJLDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091361B2

Procedure details

2-[(4-Dodecyloxyphenyl)sulfonyl]butanoic acid (1.1 g, 26.92 mMole) was suspended in ethyl acetate (100 mL) to which was added several drops of dimethylformamide and thionyl chloride (10.0 mL, 134.6 mMole). The mixture was heated at 70° C. for 1.5 hours, cooled, concentrated under reduced pressure, co-evaporated with ethyl acetate (2×100 mL) and the oil so obtained used as such in the next step of the reaction sequence.
Name
2-[(4-Dodecyloxyphenyl)sulfonyl]butanoic acid
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([CH:23]([CH2:27][CH3:28])[C:24](O)=[O:25])(=[O:22])=[O:21])=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].S(Cl)([Cl:31])=O>C(OCC)(=O)C.CN(C)C=O>[CH2:1]([O:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([CH:23]([CH2:27][CH3:28])[C:24]([Cl:31])=[O:25])(=[O:22])=[O:21])=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
2-[(4-Dodecyloxyphenyl)sulfonyl]butanoic acid
Quantity
1.1 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OC1=CC=C(C=C1)S(=O)(=O)C(C(=O)O)CC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure, co-evaporated with ethyl acetate (2×100 mL)
CUSTOM
Type
CUSTOM
Details
the oil so obtained

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)OC1=CC=C(C=C1)S(=O)(=O)C(C(=O)Cl)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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